molecular formula C14H22ClNO B2567640 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride CAS No. 1955548-35-2

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B2567640
CAS No.: 1955548-35-2
M. Wt: 255.79
InChI Key: XHEGFWHAZSGSPG-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a 4-(propan-2-yloxy)phenyl group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide: A similar compound with a carboxamide group instead of hydrochloride.

    Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another related compound with an amino group and a propanoate moiety.

Uniqueness

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Biological Activity

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride is a compound with potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-isopropoxyphenyl)-3-methylpyrrolidine-1-carboxamide
  • Molecular Formula : C15H22ClN2O2
  • Molecular Weight : 255.78 g/mol
  • CAS Number : 1955548-35-2

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest a potential role in modulating mood and anxiety disorders.

Antidepressant Effects

A study on pyrrolidine derivatives highlighted their ability to act as potent ligands for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT) . This suggests that this compound could exhibit antidepressant-like effects by enhancing serotonergic neurotransmission.

Case Study 1: Antidepressant Activity

In a controlled study involving various pyrrolidine derivatives, compounds were evaluated for their ability to inhibit SERT. The results indicated that certain derivatives exhibited significant binding affinity, correlating with reduced depressive-like behaviors in animal models . This suggests that this compound may share similar properties.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of pyrrolidine-based compounds through disc diffusion methods. The results demonstrated that several derivatives had MIC values ranging from 20 to 150 μg/mL against various bacterial strains, indicating moderate antibacterial efficacy . Future studies could explore the specific activity of this compound against a broader range of pathogens.

Data Table: Biological Activities of Related Pyrrolidine Compounds

Compound NameActivity TypeTarget/MechanismReference
Pyrrolidine Derivative AAntidepressantSERT Inhibition
Pyrrolidine Derivative BAntimicrobialGram-positive and Gram-negative Bacteria
This compoundPotentially Antidepressant/AntimicrobialSerotonin Receptors/SERT

Properties

IUPAC Name

3-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)16-13-6-4-12(5-7-13)14(3)8-9-15-10-14;/h4-7,11,15H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEGFWHAZSGSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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